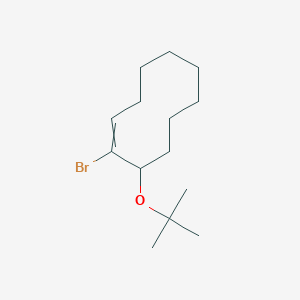
1-Bromo-10-tert-butoxycyclodec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-10-tert-butoxycyclodec-1-ene is an organic compound characterized by a bromine atom and a tert-butoxy group attached to a cyclodecene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-10-tert-butoxycyclodec-1-ene can be synthesized through a multi-step process involving the bromination of cyclodecene followed by the introduction of the tert-butoxy group. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The tert-butoxy group can be introduced using tert-butyl alcohol (t-BuOH) in the presence of a strong acid like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-10-tert-butoxycyclodec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-10-tert-butoxycyclodec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Exploration of its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-10-tert-butoxycyclodec-1-ene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The tert-butoxy group can influence the compound’s reactivity and stability, affecting its interaction with enzymes and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-10-methoxycyclodec-1-ene: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Chloro-10-tert-butoxycyclodec-1-ene: Similar structure but with a chlorine atom instead of a bromine atom.
1-Bromo-10-ethoxycyclodec-1-ene: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness: 1-Bromo-10-tert-butoxycyclodec-1-ene is unique due to the presence of both a bromine atom and a bulky tert-butoxy group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
60996-48-7 |
|---|---|
Molekularformel |
C14H25BrO |
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
1-bromo-10-[(2-methylpropan-2-yl)oxy]cyclodecene |
InChI |
InChI=1S/C14H25BrO/c1-14(2,3)16-13-11-9-7-5-4-6-8-10-12(13)15/h10,13H,4-9,11H2,1-3H3 |
InChI-Schlüssel |
HBZZOJNKOUHZOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CCCCCCCC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
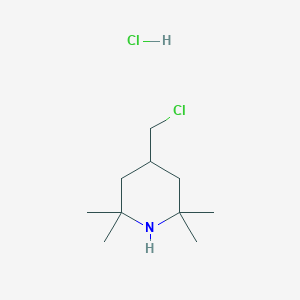
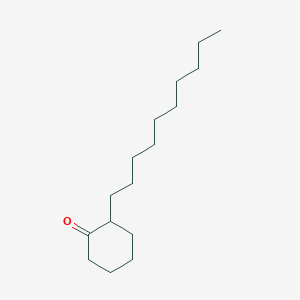

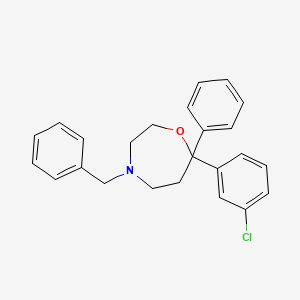

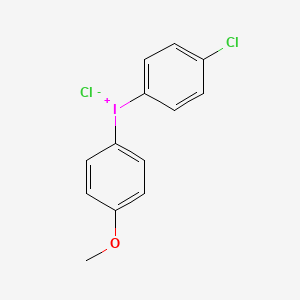
![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

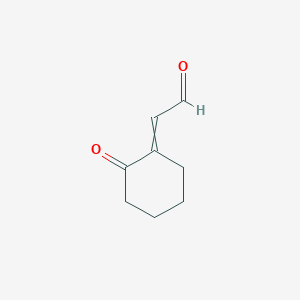
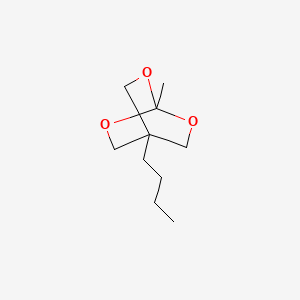
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
